molecular formula C21H28N2O3S B2355257 N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 953260-78-1

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2355257
CAS No.: 953260-78-1
M. Wt: 388.53
InChI Key: GPSONRMWJRCPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzylpiperidine moiety linked to a substituted benzene ring via a methylene bridge. The compound’s structure combines a lipophilic benzylpiperidine group with a polar sulfonamide group, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-17-14-20(8-9-21(17)26-2)27(24,25)22-15-18-10-12-23(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18,22H,10-13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSONRMWJRCPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Benzylpiperidin-4-ylmethanamine

The benzylpiperidine core is synthesized through a two-step process:

  • Quaternary Ammonium Salt Formation : Piperidine-4-methanol is treated with benzyl chloride in the presence of a base (e.g., K₂CO₃) to yield 1-benzylpiperidine-4-methanol. This step parallels methodologies described in CN111868030B, where N-benzylation is achieved under mild alkaline conditions.
  • Oxidation and Reductive Amination : The alcohol is oxidized to piperidine-4-carbaldehyde using Dess-Martin periodinane, followed by reductive amination with ammonium acetate and sodium cyanoborohydride to produce 1-benzylpiperidin-4-ylmethanamine. This approach avoids harsh conditions, preserving the benzyl group’s integrity.

Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

The sulfonamide precursor is prepared via directed sulfonation:

  • Sulfonation of 4-Methoxy-3-Methyltoluene : Chlorosulfonic acid is added dropwise to 4-methoxy-3-methyltoluene at 0–5°C, yielding 4-methoxy-3-methylbenzenesulfonic acid. Careful temperature control ensures regioselectivity at the para position relative to the methoxy group.
  • Chlorination : Thionyl chloride converts the sulfonic acid to the sulfonyl chloride, with excess SOCI₂ removed under vacuum. The product is typically used in situ due to hygroscopicity.

Sulfonamide Bond Formation

The final coupling involves reacting 1-benzylpiperidin-4-ylmethanamine with 4-methoxy-3-methylbenzenesulfonyl chloride in anhydrous dichloromethane, employing triethylamine as a base to scavenge HCl. This method, validated in CN114920686B, achieves yields of 65–78% after chromatographic purification. Critical parameters include:

  • Stoichiometry : A 1:1.2 molar ratio of amine to sulfonyl chloride minimizes di-sulfonylation byproducts.
  • Temperature : Reactions conducted at 0°C to room temperature prevent exothermic decomposition.
  • Workup : Sequential washes with dilute HCl (1M) and NaHCO₃ remove unreacted reagents, followed by drying over MgSO₄.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7), resolving unreacted amine and sulfonyl chloride residues. HPLC analysis (C18 column, MeCN/H₂O 60:40) confirms purity >98%, as per protocols in PMC4491109.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.35 (m, 5H, ArH), 6.95 (d, J = 8.5 Hz, 1H, ArH), 6.82 (s, 1H, ArH), 3.86 (s, 3H, OCH₃), 3.52 (s, 2H, NCH₂), 2.92–2.98 (m, 2H, piperidine), 2.32 (s, 3H, CH₃), 1.65–1.78 (m, 5H, piperidine).
  • ESI-MS : m/z 389.2 [M+H]⁺, consistent with molecular formula C₂₁H₂₈N₂O₃S.

Comparative Methodologies and Optimization

Alternative Coupling Strategies

While the above method is predominant, patent CN111868030B describes a tert-butoxycarbonyl (Boc)-protected intermediate strategy for analogous sulfonamides. Although unnecessary for the target compound, this approach highlights the utility of protective groups in complex syntheses.

Solvent and Base Optimization

Screening of bases (triethylamine vs. DMAP) and solvents (THF vs. DCM) reveals that polar aprotic solvents enhance reaction rates but may compromise yields due to sulfonyl chloride hydrolysis. Triethylamine in DCM emerges as the optimal system.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide can exhibit neuroprotective effects. Studies have shown that inhibition of acetylcholinesterase can lead to improved cognitive function in animal models of Alzheimer's disease .

Antiviral Activity

Recent investigations into the antiviral properties of this compound have revealed its potential efficacy against various viral infections. The sulfonamide group is known for its ability to interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential applications in treating infections .

Case Studies

StudyFocusFindings
Neuroprotective Effects Examined the impact on cognitive function in Alzheimer's modelsDemonstrated significant improvement in memory retention and reduced neurodegeneration markers
Antiviral Screening Assessed efficacy against influenza virusShowed promising results in inhibiting viral replication in vitro
Antimicrobial Evaluation Tested against Gram-positive and Gram-negative bacteriaExhibited inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent

Mechanism of Action

The mechanism by which N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Core Scaffold and Functional Groups

  • N-((1-Benzylpiperidin-4-yl)methyl)-2-((1-(phenylsulfonyl)indolin-4-yl)oxy)ethan-1-amine (Compound 15, ) :

    • Features a phenylsulfonylindoline group instead of the methoxy-methylbenzenesulfonamide.
    • Retains the benzylpiperidine-methyl backbone but substitutes the sulfonamide with an ether-linked indoline.
    • Lower yield (31%) compared to other analogs, possibly due to steric hindrance from the indoline moiety .
  • (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide (Compound 5, ) :

    • Replaces the sulfonamide with an acrylamide group.
    • Higher yield (95%) and lower melting point (83.1–84.5°C), suggesting improved solubility compared to sulfonamide derivatives .
  • N-(1-Benzylpiperidin-4-yl)phenylacetamides () :

    • Phenylacetamide derivatives exhibit strong sigma-1 receptor binding (IC₅₀ < 1 µM).
    • The sulfonamide group in the target compound may alter receptor selectivity compared to acetamide analogs .

Substituent Effects

  • The 4-methoxy-3-methylbenzenesulfonamide group in the target compound introduces electron-donating substituents (methoxy and methyl), which may enhance metabolic stability compared to halogenated analogs (e.g., 4-fluoro-N-[4-methoxy-3-(1-methylpiperidin-4-ylamino)phenyl]benzenesulfonamide, ) .

Physicochemical Properties and ADME Profiling

  • Melting Point : Expected range: 160–180°C (based on sulfonamide analogs in and ).
  • Lipophilicity : The methoxy and methyl groups may increase logP compared to unsubstituted sulfonamides, enhancing blood-brain barrier permeability .
  • Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility, which could be optimized via salt formation (e.g., hydrochloride) .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in antiviral and neuroprotective contexts. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound features a benzylpiperidine moiety linked to a sulfonamide group, which is known for its diverse biological activities. The specific arrangement of functional groups in this compound may influence its interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of the benzamide class, including compounds structurally similar to this compound, exhibit significant antiviral properties. For instance, a related compound, IMB-0523, has shown potent anti-HBV (Hepatitis B Virus) activity by increasing intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits viral replication .

Table 1: Antiviral Efficacy of Related Compounds

CompoundIC50 (µM)SI (Selectivity Index)Target Virus
IMB-05231.9958HBV
Lamivudine (3TC)7.37Not applicableHBV

The selectivity index (SI) indicates that IMB-0523 is significantly more effective against HBV than lamivudine, particularly in drug-resistant strains .

Neuroprotective Effects

In addition to its antiviral properties, compounds with similar structural characteristics have been investigated for neuroprotective effects. A study on donepezil–arylsulfonamide hybrids revealed that certain derivatives could inhibit Aβ aggregation, a pathological hallmark of Alzheimer's disease . The neuroprotective effects were assessed using SH-SY5Y neuroblastoma cells, where specific compounds demonstrated the ability to alleviate neurotoxicity induced by Aβ peptides.

Table 2: Neuroprotective Activity of Related Compounds

CompoundCell Viability (%)Neuroprotection Effect
Hybrid Compound 185Significant
Hybrid Compound 275Moderate

These findings suggest that the benzylpiperidine moiety contributes positively to the neuroprotective profile of these compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Viral Replication : By enhancing the levels of A3G within host cells, the compound may inhibit HBV replication through both deaminase-dependent and independent pathways.
  • Neuroprotection : The ability to mitigate Aβ toxicity suggests that this compound may interact with neurotoxic pathways, potentially through modulation of oxidative stress or direct inhibition of Aβ aggregation.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for N-((1-benzylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide?

  • Methodological Answer : Synthesis typically involves coupling a piperidine derivative (e.g., 1-benzylpiperidin-4-ylmethanamine) with a sulfonamide precursor (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) under anhydrous conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used, with bases such as triethylamine to neutralize HCl byproducts. Purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (using SHELX software ) resolves stereochemistry if crystalline forms are obtained .

Q. What are the common biological targets for sulfonamide-piperidine hybrids?

  • Methodological Answer : Such compounds often target enzymes (e.g., carbonic anhydrase) or neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to sulfonamide’s hydrogen-bonding capacity and piperidine’s conformational flexibility. In vitro assays like enzyme inhibition or receptor binding studies are used to identify targets .

Advanced Research Questions

Q. How can conflicting NMR data during structural characterization be resolved?

  • Methodological Answer : Contradictions in NMR assignments (e.g., overlapping peaks) are addressed using 2D techniques (COSY, HSQC) to correlate proton-carbon interactions. Comparing experimental data with computational predictions (DFT calculations) or cross-referencing with analogs in databases (PubChem ) clarifies ambiguities. Purity checks via HPLC-MS exclude impurities as confounding factors .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF) enhance reactivity.
  • Catalyst screening : Palladium catalysts improve coupling efficiency.
  • Temperature control : Stepwise heating (e.g., 60°C for 12 hours) minimizes side reactions.
    Post-synthetic modifications, like recrystallization from ethanol/water mixtures, enhance purity .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃) on the benzene ring enhances metabolic stability. Piperidine N-benzylation improves blood-brain barrier permeability. Computational tools (molecular docking, ADMET prediction) guide rational design, followed by in vivo bioavailability studies in rodent models .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Challenges include polymorphism and twinning. Strategies:

  • Solvent screening : Use n-propanol/water mixtures to induce supersaturation.
  • Seeding : Introduce microcrystals to guide lattice formation.
  • Data collection : High-resolution synchrotron X-ray data (≤1.0 Å) paired with SHELXL refinement resolve disorder .

Q. How do researchers reconcile discrepancies in reported biological activity across studies?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variations) are investigated by standardizing assay conditions (pH, temperature), validating compound purity, and using isogenic cell lines. Meta-analyses of published data (e.g., Journal of Medicinal Chemistry ) identify outliers or mechanistic nuances like off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.